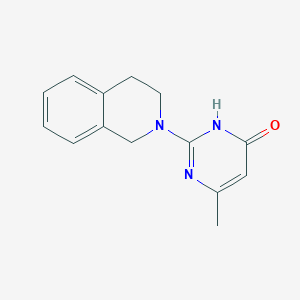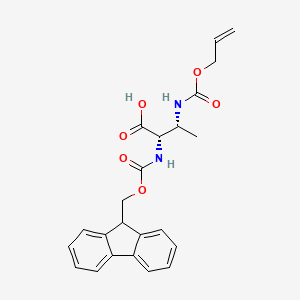
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one typically involves the Bischler-Napieralski reaction, which is a well-known method for preparing dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The resulting dihydroisoquinoline can then be further reacted with appropriate pyrimidine derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens, electrophiles, and Lewis acids.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学研究应用
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antidepressant and anticonvulsant agent. It has shown promising activity in preclinical studies.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies exploring the mechanisms of neurotransmitter modulation and neuroprotection.
作用机制
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the levels of serotonin (5-HT) and norepinephrine (NE), which are critical for mood regulation and seizure control . The compound may also exhibit anti-inflammatory and analgesic effects through similar pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have similar structural features and are also investigated for their antidepressant and anticonvulsant activities.
Minalrestat analogues: These are quaternary 3,4-dihydroisoquinolinones that serve as aldose reductase inhibitors and have applications in diabetes treatment.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combined isoquinoline and pyrimidine structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a versatile candidate for therapeutic applications.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-8-13(18)16-14(15-10)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFAINBIGULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-CHLORO-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2656194.png)
![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)
![(S)-2-[[(1R,2R)-2-[[[3,5-Bis(tert-butyl)-2-hydroxyphenyl]methylene]amino]cyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B2656200.png)
![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2656201.png)

![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)
![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2656214.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2656215.png)

